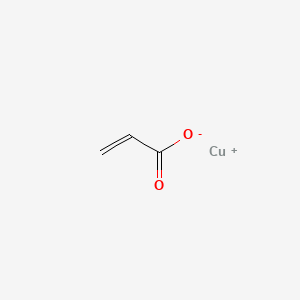
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is an organic compound with the molecular formula C14H14N6S. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is characterized by the presence of a pteridine core substituted with a 4-methylphenylthio group at the 6-position and amino groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the cyclization of appropriate precursors such as 2,4,5,6-tetraaminopyrimidine with suitable aldehydes or ketones.
Introduction of the 4-Methylphenylthio Group: The 4-methylphenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with 4-methylthiophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to folate analogs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound may also interact with nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-methylpteridine: Similar structure but lacks the 4-methylphenylthio group.
2,4-Diamino-6-hydroxymethylpteridine: Contains a hydroxymethyl group instead of the 4-methylphenylthio group.
6-Bromomethyl-2,4-pteridinediamine: Contains a bromomethyl group instead of the 4-methylphenylthio group.
Uniqueness
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential interactions with biological targets compared to its analogs.
Propriétés
Numéro CAS |
174654-74-1 |
|---|---|
Formule moléculaire |
C14H14N6S |
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
6-[(4-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-2-4-10(5-3-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
Clé InChI |
MWVFUMVQSGZZEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


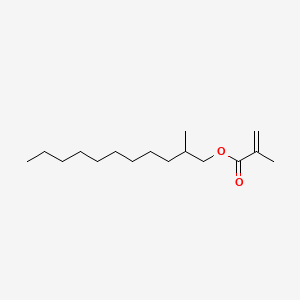
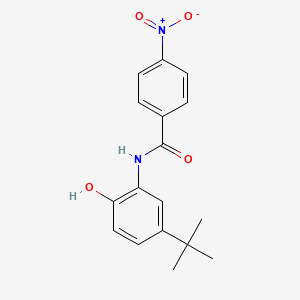
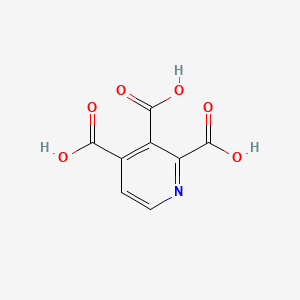


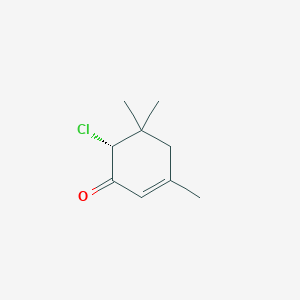
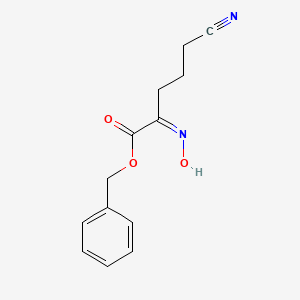

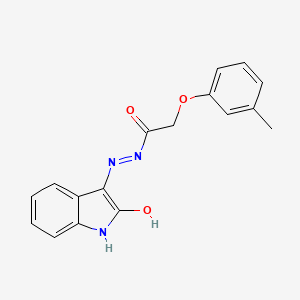
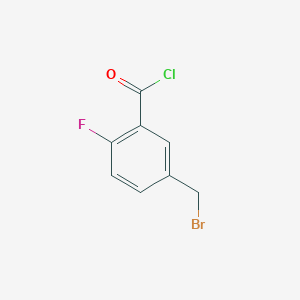

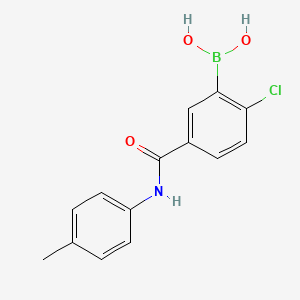
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
